molecular formula C6H14ClNO2 B2535634 4-Amino-3,3-dimethylbutanoic acid hydrochloride CAS No. 89584-21-4

4-Amino-3,3-dimethylbutanoic acid hydrochloride

Cat. No. B2535634
Key on ui cas rn: 89584-21-4
M. Wt: 167.63
InChI Key: BPUHHUKKURJDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233978B2

Procedure details

4,4-Dimethyl-2-pyrrolidinone (2.52 g, 22.3 mmol) was added to a mixture of concentrated HCl (50 mL) and water (50 mL) and the resulting mixture was refluxed at 120° C. for 20 hours. After it was cooled to room temperature, the mixture was washed twice with dichloromethane. The aqueous layer was evaporated to give 4-amino-3,3-dimethyl-butyric acid hydrochloride compound 55-B (3.4 g) as a white solid.
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[CH2:6][NH:5][C:4](=[O:7])[CH2:3]1.[ClH:9].[OH2:10]>>[ClH:9].[NH2:5][CH2:6][C:2]([CH3:8])([CH3:1])[CH2:3][C:4]([OH:10])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
CC1(CC(NC1)=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled to room temperature
WASH
Type
WASH
Details
the mixture was washed twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(CC(=O)O)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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